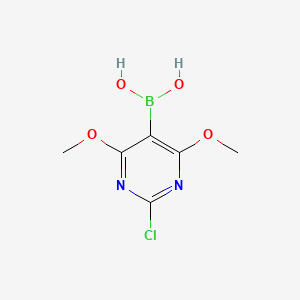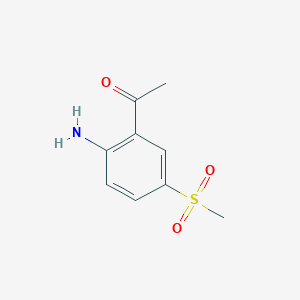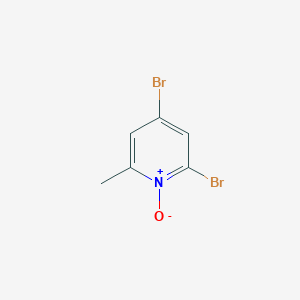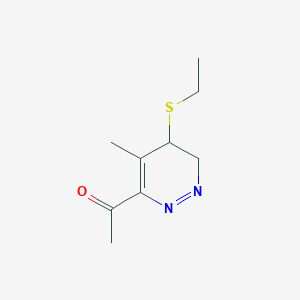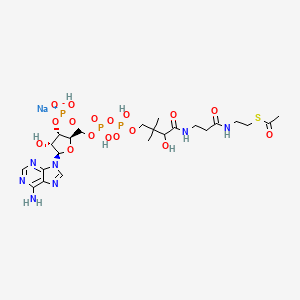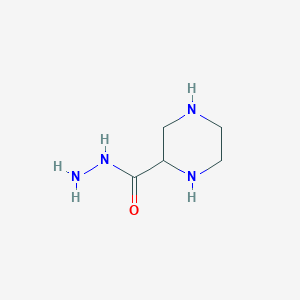
2-Methylquinoline-6-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoline-6-carboximidamide is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a methyl group at the second position and a carboximidamide group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-6-carboximidamide can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with cyanamide under acidic conditions. This reaction typically requires a catalyst, such as palladium, and an oxidant to facilitate the formation of the carboximidamide group.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of nitrobenzene and ethanol as starting materials. The reaction is carried out in the presence of a metal catalyst, such as palladium, and auxiliary agents, including silver-containing compounds and acidic compounds. This method is environmentally friendly and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The methyl and carboximidamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
2-Methylquinoline-6-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates that derivatives of this compound may have anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methylquinoline-6-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Quinaldine (2-Methylquinoline): This compound is similar in structure but lacks the carboximidamide group.
2-Styrylquinoline-4-carboxylic acids: These compounds have a styryl group at the second position and a carboxylic acid group at the fourth position.
Uniqueness: 2-Methylquinoline-6-carboximidamide is unique due to the presence of both a methyl group and a carboximidamide group on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methylquinoline-6-carboximidamide |
InChI |
InChI=1S/C11H11N3/c1-7-2-3-8-6-9(11(12)13)4-5-10(8)14-7/h2-6H,1H3,(H3,12,13) |
InChI Key |
FGANMRHGMUFYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)

![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)

